4-Amino-2-benzyl-butyric acid hydrochloride

Medicinal Chemistry Peptide Synthesis Process Chemistry

This hydrochloride salt (229.7 g/mol) delivers precise stoichiometric control for solid-phase peptide synthesis, with superior solubility in DMF and aqueous buffers versus its free base (CAS 941577-96-4). The α-benzyl substitution introduces conformational constraint essential for designing metabolically stable peptidomimetics and selective GABAergic agents. Supplied as a stable powder with room-temperature storage, this building block reduces variability in HTS campaigns and ensures reproducible coupling efficiency without pre-dissolution steps.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
CAS No. 1387445-55-7
Cat. No. B1450293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-benzyl-butyric acid hydrochloride
CAS1387445-55-7
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCN)C(=O)O.Cl
InChIInChI=1S/C11H15NO2.ClH/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
InChIKeyZGEWLPFCFRTFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-benzyl-butyric acid hydrochloride (CAS 1387445-55-7): Procurement Baseline & Physicochemical Identity


4-Amino-2-benzyl-butyric acid hydrochloride (CAS 1387445-55-7), also known as α-(2-aminoethyl)benzenepropanoic acid hydrochloride or 4-amino-2-benzylbutanoic acid hydrochloride, is a γ-amino acid derivative and synthetic building block with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol [1]. It is supplied as a powder with a typical purity specification of 95% and is recommended for storage at room temperature in a cool, dry place . The compound exists as a hydrochloride salt of the free base 4-amino-2-benzylbutanoic acid (CAS 941577-96-4), a structural modification that alters its physicochemical properties and handling characteristics . As a non-proteinogenic amino acid scaffold, it is primarily utilized as a versatile intermediate in medicinal chemistry, peptide synthesis, and the construction of targeted chemical libraries .

Why Generic Substitution Fails for 4-Amino-2-benzyl-butyric acid hydrochloride in Synthesis & Bioactivity Studies


Interchanging 4-Amino-2-benzyl-butyric acid hydrochloride with its free base or structurally similar γ-amino acid derivatives is not a straightforward procurement decision due to critical differences in solubility, stability, and handling properties that directly impact synthetic reproducibility and experimental outcomes. The hydrochloride salt form offers a well-defined, stable, and readily soluble powder , whereas the free base (4-amino-2-benzylbutanoic acid, CAS 941577-96-4) may exhibit lower aqueous solubility and different stability profiles under standard laboratory conditions . Furthermore, close analogs like benzyl 4-aminobutanoate hydrochloride (CAS 78287-52-2) possess distinct molecular connectivity (an ester linkage versus a carbon-carbon bond at the alpha-position), leading to divergent reactivity, metabolic stability, and biological target engagement . Substituting without accounting for these quantifiable differences—including molecular weight (229.7 vs. 193.24 g/mol), purity grade availability, and storage requirements—can introduce uncontrolled variables in reaction stoichiometry, purification efficiency, and pharmacological assays, undermining the validity of comparative studies .

Quantitative Differentiation Guide: 4-Amino-2-benzyl-butyric acid hydrochloride vs. Closest Analogs


Molecular Weight & Salt Form: Precise Stoichiometric Control vs. Free Base Variability

The hydrochloride salt (CAS 1387445-55-7) has a molecular weight of 229.7 g/mol, a 36.5 Da increase over the free base (193.24 g/mol) due to the presence of HCl [1]. This difference is critical for accurate molar calculations in reaction setup and formulation. The free base may exist as a mixture of zwitterionic and neutral species depending on pH, leading to variable solubility and potential for side reactions . The hydrochloride salt provides a single, well-defined protonation state, ensuring consistent reactivity and simplifying purification by eliminating the need for pH adjustment .

Medicinal Chemistry Peptide Synthesis Process Chemistry

Purity Specification & Vendor Consistency: 95% Minimum Purity with High-Grade Options

Multiple vendors specify a minimum purity of 95% for 4-Amino-2-benzyl-butyric acid hydrochloride , with some suppliers offering 98% purity (e.g., Leyan product #1801961) . In contrast, the free base (4-amino-2-benzylbutanoic acid) is typically available at 95% or 97% purity . The consistency of the hydrochloride salt's purity specification across major chemical suppliers (Sigma-Aldrich, AKSci, Fluorochem) reduces variability in downstream applications compared to the free base, where purity grades are more vendor-dependent .

Quality Control Procurement Synthetic Reliability

Physical Form & Storage Stability: Room Temperature Powder vs. Hygroscopic Free Base Concerns

4-Amino-2-benzyl-butyric acid hydrochloride is supplied as a powder with a recommended storage temperature of room temperature (RT) and a long-term storage requirement of a cool, dry place . While the free base also stores at RT, it may exhibit higher hygroscopicity and degradation susceptibility due to the absence of the stabilizing hydrochloride counterion . The hydrochloride form simplifies handling and reduces the need for specialized storage conditions (e.g., desiccators or refrigeration) compared to other amino acid derivatives like benzyl 4-aminobutanoate hydrochloride, which may require more stringent temperature control .

Logistics Inventory Management Lab Safety

Solubility & Synthetic Utility: Hydrochloride Salt Advantage in Aqueous & Polar Solvent Systems

The hydrochloride salt form of 4-amino-2-benzylbutanoic acid is expected to exhibit enhanced solubility in water and polar organic solvents (e.g., methanol, DMSO) compared to its free base counterpart . While specific quantitative solubility data for this exact compound is not publicly available, class-level inference from related γ-amino acid hydrochlorides (e.g., 4-amino-2-phenylbutanoic acid HCl) demonstrates that the hydrochloride counterion significantly increases aqueous solubility by disrupting crystal lattice energy and promoting ionization . This property is critical for peptide synthesis, where solubility in DMF or aqueous buffers is required for efficient coupling reactions, and for biological assays where compound must be dissolved in aqueous media .

Peptide Coupling Medicinal Chemistry Biopolymer Conjugation

High-Value Application Scenarios for 4-Amino-2-benzyl-butyric acid hydrochloride


Peptide Synthesis & Medicinal Chemistry: Building Block for Conformationally Constrained Peptides

The hydrochloride salt form (229.7 g/mol) provides precise stoichiometric control in solid-phase peptide synthesis, where accurate molar ratios are essential for coupling efficiency. Its enhanced solubility in DMF and aqueous buffers facilitates direct incorporation into peptide chains without pre-dissolution steps . The benzyl group at the alpha-position introduces conformational constraint, a desirable feature for designing peptidomimetics with improved metabolic stability and target selectivity compared to linear γ-aminobutyric acid (GABA) analogs .

Chemical Library Construction & Fragment-Based Drug Discovery

With a minimum purity of 95% and availability from multiple vendors in powder form, this compound serves as a reliable scaffold for constructing focused libraries of γ-amino acid derivatives . Its room-temperature stability and well-defined hydrochloride salt form reduce variability in high-throughput screening campaigns, ensuring that observed biological activity stems from the intended molecule rather than degradation products or counterion inconsistencies .

Synthesis of GABA Receptor Modulators & Neuropharmacological Probes

The 4-amino-2-benzylbutanoic acid core is structurally related to GABA, with the benzyl substitution at the alpha-position offering a handle for modulating lipophilicity and receptor subtype selectivity . The hydrochloride salt provides a convenient, water-soluble starting material for synthesizing novel GABAergic agents, avoiding the need for pH adjustment or counterion exchange prior to biological evaluation .

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